molecular formula C30H34ClNO3 B12748375 2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride CAS No. 84394-15-0

2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride

Cat. No.: B12748375
CAS No.: 84394-15-0
M. Wt: 492.0 g/mol
InChI Key: GZSQPAVCWRNXME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride is a synthetic compound known for its diverse pharmacological properties. It is a nonsteroidal selective estrogen receptor modulator (SERM) with both antiestrogenic and weak estrogenic activities

Preparation Methods

The synthesis of 2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the following steps:

    Formation of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups at specific positions on the chromene core.

    Attachment of the pyrrolidinoethoxy group: This step involves the nucleophilic substitution reaction where the pyrrolidinoethoxy group is introduced.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinoethoxy group, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Medicine: It has been investigated for its use as a contraceptive due to its selective estrogen receptor modulation properties. It is also studied for its potential in treating dysfunctional uterine bleeding and other estrogen-related disorders.

    Biology: The compound’s ability to modulate estrogen receptors makes it a valuable tool in studying estrogen receptor signaling pathways and their role in various biological processes.

    Chemistry: Its unique structure and reactivity make it a useful compound for studying organic reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it exerts antiestrogenic effects by binding to estrogen receptors and inhibiting their activity . This leads to the suppression of estrogen receptor-mediated signaling pathways, which can result in contraceptive effects and normalization of uterine bleeding. Additionally, the compound promotes the conversion of intracellular estradiol to estrone, a less active form, further reducing estrogen receptor activity .

Comparison with Similar Compounds

2,2-Dimethyl-3-phenyl-4-(m-(beta-pyrrolidinoethoxy)phenyl)-7-methoxychromene hydrochloride can be compared with other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. While all these compounds share the ability to modulate estrogen receptors, they differ in their specific receptor binding affinities, tissue selectivity, and pharmacological effects. For example:

    Tamoxifen: Primarily used in the treatment of breast cancer, tamoxifen exhibits both estrogenic and antiestrogenic effects depending on the target tissue.

    Raloxifene: Used in the prevention and treatment of osteoporosis, raloxifene has a higher affinity for bone and cardiovascular tissues, providing protective effects in these areas.

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it suitable for specific medical applications .

Properties

CAS No.

84394-15-0

Molecular Formula

C30H34ClNO3

Molecular Weight

492.0 g/mol

IUPAC Name

1-[2-[3-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C30H33NO3.ClH/c1-30(2)29(22-10-5-4-6-11-22)28(26-15-14-24(32-3)21-27(26)34-30)23-12-9-13-25(20-23)33-19-18-31-16-7-8-17-31;/h4-6,9-15,20-21H,7-8,16-19H2,1-3H3;1H

InChI Key

GZSQPAVCWRNXME-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC(=CC=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl

Origin of Product

United States

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